
(1R,2R)-2-Methylcyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,2R)-2-Methylcyclopropan-1-ol” is a chemical compound. It’s a type of cyclopropane, which is a type of organic compound characterized by a three-membered ring of carbon atoms . The “1R,2R” notation indicates the configuration of the chiral centers in the molecule, which are the carbon atoms in the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by a three-membered ring of carbon atoms, with one of the carbon atoms bearing a hydroxyl (-OH) group and a methyl (-CH3) group . The “1R,2R” notation indicates the configuration of these groups around the chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Enantiomers, like “this compound”, have similar physical properties except for the direction in which they rotate plane-polarized light .Scientific Research Applications
1. Role in Biological Synthesis and Enzyme Inhibition
(1R,2R)-2-Methylcyclopropan-1-ol, and its derivatives, have been investigated for their potential in biological synthesis. For instance, in a study by Boztaş et al. (2019), the synthesis of bromophenol derivatives with cyclopropyl moiety, including those derived from cyclopropane, showed effective inhibition of enzymes such as carbonic anhydrase I and II and acetylcholinesterase. These enzymes are relevant in the treatment of neurological diseases like Alzheimer's and Parkinson's disease (Boztaş et al., 2019).
2. Development of Chiral Cyclopropane Units
Kazuta et al. (2002) explored the creation of chiral cyclopropane units, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, as conformationally restricted analogues of histamine. These structures are significant for understanding and potentially improving the activity of biologically active compounds (Kazuta et al., 2002).
3. Application in Insecticide Development
Taniguchi et al. (2019) synthesized 2-methylcyclopropane pyrethroid insecticides. They found that the stereostructure of these compounds, such as the (1R,2R)-ether, significantly affected their insecticidal activity. This highlights the compound's potential application in developing new, more effective insecticides (Taniguchi et al., 2019).
4. Ethylene Biosynthesis and Signal Transduction in Fruit
Research by Cin et al. (2006) investigated the effects of 1-MCP, a compound related to this compound, on ethylene biosynthesis and signal transduction in fruits like apple and peach. The study provided insights into how these compounds can regulate fruit ripening and ethylene responses (Cin et al., 2006).
5. Versatile Intermediates in Synthesis of Various Compounds
A study by Nishimura et al. (1969) highlighted the synthesis of various methylcyclopropanes, including this compound derivatives. These compounds are useful as versatile intermediates for synthesizing a range of asymmetric cyclopropane structures, demonstrating their broad utility in organic synthesis (Nishimura et al., 1969).
properties
IUPAC Name |
(1R,2R)-2-methylcyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-2-4(3)5/h3-5H,2H2,1H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOYJFLNKCFMOS-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
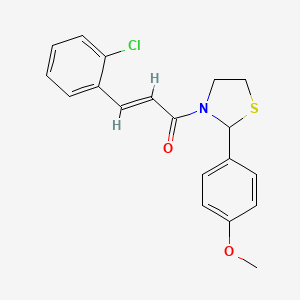
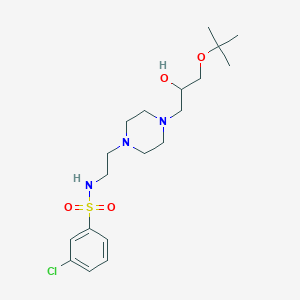
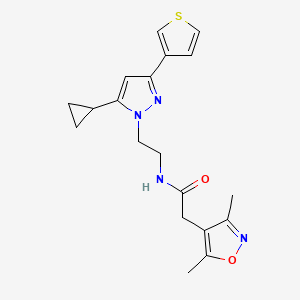
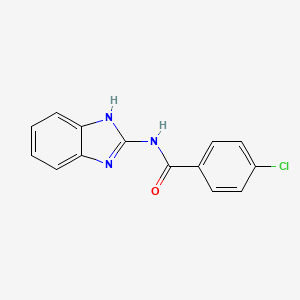
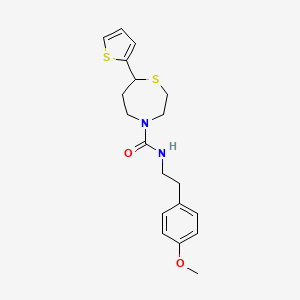
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)

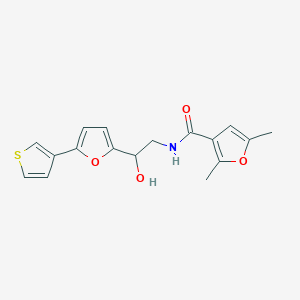
![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)